molecular formula C19H18F6N2O2S B2860642 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea CAS No. 883041-21-2

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

Cat. No. B2860642
CAS RN: 883041-21-2
M. Wt: 452.42
InChI Key: HAPZNWMWFIYPNT-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a chemical compound with the empirical formula C17H8F12N2S . It has a molecular weight of 500.30 . This compound is usually available in solid form .


Chemical Reactions Analysis

Thiourea derivatives, including 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, have been used as organocatalysts to activate substrates and stabilize developing negative charges in transition states . They are used extensively in promoting organic transformations .

Scientific Research Applications

Hydrogen-bonding Organocatalyst

This compound is recognized for its utility as a hydrogen-bonding organocatalyst in diverse reactions. It is known as Schreiner's thiourea and is utilized due to its ability to form strong hydrogen bonds, facilitating the activation of substrates in various organic transformations (Balmond, Galán, & McGarrigle, 2014). The inclusion of 3,5-bis(trifluoromethyl)phenyl groups enhances its effectiveness in organocatalysis, making it a privileged structure in the design of catalysts for organic chemistry applications (Zhang, Bao, & Xing, 2014).

Application in Dye-Sensitized Solar Cells

Derivatives of this compound have been explored as additives in gel polymer electrolytes for dye-sensitized solar cells (DSSCs). Their incorporation into the electrolytes has been shown to improve the solar-to-electric conversion efficiency, highlighting their potential in enhancing the performance of renewable energy technologies (Karthika et al., 2019).

Antibacterial and Anti-HIV Studies

Certain thiourea derivatives, including those related to the compound , have been synthesized and evaluated for their antibacterial and anti-HIV activities. These studies underscore the potential of such compounds in medicinal chemistry for developing new therapeutic agents (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

Multicomponent-Reaction Synthesis

Innovative multicomponent-reaction (MCR) strategies have been employed for the synthesis of novel thiourea catalysts, demonstrating the versatility and adaptability of these compounds in catalyst development. This approach allows for the generation of thioureas with varied functional groups, expanding the scope of their applications in organocatalysis (Nickisch, Gabrielsen, & Meier, 2020).

Fluorescence Probe Development

Research has also focused on the development of fluorescence probes based on thiourea derivatives for the detection of various organic compounds. These probes demonstrate high sensitivity, specificity, and potential for practical applications in detecting thiourea and other organics in environmental samples (Wang et al., 2016).

Mechanism of Action

The mechanism of action of thiourea derivatives involves the activation of substrates and the stabilization of developing negative charges (e.g., oxyanions) in transition states through explicit double hydrogen bonding .

Future Directions

Thiourea derivatives, including 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, have played a very important role in the development of H-bond organocatalysts . The aim is to further expand the applications of thiourea-based catalysts . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts , indicating its potential for future research and applications.

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6N2O2S/c1-28-15-4-3-11(7-16(15)29-2)5-6-26-17(30)27-14-9-12(18(20,21)22)8-13(10-14)19(23,24)25/h3-4,7-10H,5-6H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPZNWMWFIYPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

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